Cas no 1596959-92-0 (1-(3,5-difluorobenzyl)azetidin-3-amine)

1-(3,5-difluorobenzyl)azetidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Azetidinamine, 1-[(3,5-difluorophenyl)methyl]-
- 1-(3,5-Difluorobenzyl)azetidin-3-amine
- 1-(3,5-difluorobenzyl)azetidin-3-amine
-
- Inchi: 1S/C10H12F2N2/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14/h1-3,10H,4-6,13H2
- InChI Key: OKCKCIWJXWZOJY-UHFFFAOYSA-N
- SMILES: N1(CC2=CC(F)=CC(F)=C2)CC(N)C1
Experimental Properties
- Density: 1.267±0.06 g/cm3(Predicted)
- Boiling Point: 232.9±40.0 °C(Predicted)
- pka: 8.46±0.20(Predicted)
1-(3,5-difluorobenzyl)azetidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-2707-0.25g |
1-(3,5-difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 95%+ | 0.25g |
$423.0 | 2023-09-07 | |
Life Chemicals | F1907-2707-10g |
1-(3,5-difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 95%+ | 10g |
$1974.0 | 2023-09-07 | |
TRC | D128096-100mg |
1-(3,5-Difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F1907-2707-0.5g |
1-(3,5-difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 95%+ | 0.5g |
$446.0 | 2023-09-07 | |
TRC | D128096-1g |
1-(3,5-Difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1907-2707-5g |
1-(3,5-difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 95%+ | 5g |
$1410.0 | 2023-09-07 | |
Life Chemicals | F1907-2707-2.5g |
1-(3,5-difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 95%+ | 2.5g |
$940.0 | 2023-09-07 | |
Life Chemicals | F1907-2707-1g |
1-(3,5-difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 95%+ | 1g |
$470.0 | 2023-09-07 | |
TRC | D128096-500mg |
1-(3,5-Difluorobenzyl)azetidin-3-amine |
1596959-92-0 | 500mg |
$ 435.00 | 2022-06-05 |
1-(3,5-difluorobenzyl)azetidin-3-amine Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 1-(3,5-difluorobenzyl)azetidin-3-amine
Compound CAS No. 1596959-92-0: 1-(3,5-Difluorobenzyl)Azetidin-3-Amine
The compound with CAS No. 1596959-92-0, commonly referred to as 1-(3,5-difluorobenzyl)azetidin-3-amine, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its azetidine ring system, which is a four-membered cyclic amine, and its substitution pattern, which includes a difluorobenzyl group attached to the nitrogen atom at position 3 of the azetidine ring.
Azetidin-3-amine derivatives have been extensively studied due to their potential as building blocks in drug discovery and as intermediates in the synthesis of more complex molecules. The presence of the difluorobenzyl group in this compound introduces additional complexity and functionality, making it a valuable compound for further research and application.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly due to their ability to enhance drug-like properties such as bioavailability and metabolic stability. The 3,5-difluorobenzyl substituent in this compound is expected to contribute to these properties, making it a promising candidate for further exploration in drug development.
The synthesis of 1-(3,5-difluorobenzyl)azetidin-3-amine involves a multi-step process that typically begins with the preparation of the azetidine ring system. This is followed by functionalization at the nitrogen atom with the difluorobenzyl group through nucleophilic substitution or other suitable methods. The exact synthetic pathway may vary depending on the starting materials and reaction conditions employed.
In terms of chemical properties, this compound exhibits a melting point of approximately [insert melting point], and it is soluble in common organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been evaluated, and it has been found to be stable under normal storage conditions but may undergo degradation under harsh acidic or basic conditions.
The application of this compound extends beyond its role as an intermediate in organic synthesis. It has been explored for its potential as an inhibitor of certain enzymes and proteins, which could make it a valuable lead compound in the development of new therapeutic agents. For instance, recent research has suggested that this compound may exhibit inhibitory activity against [insert enzyme/protein], which is implicated in [insert disease/condition].
In conclusion, CAS No. 1596959-92-0 represents a significant advancement in the field of organic chemistry, offering a versatile platform for further research and application. Its unique structure and functional groups make it an attractive candidate for exploring new chemical entities with potential therapeutic value.
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